4-(3-Phenylpropyl)piperidine
Overview
Description
4-(3-Phenylpropyl)piperidine is a useful research compound. Its molecular formula is C14H21N and its molecular weight is 203.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Alzheimer's Disease Research
4-(3-Phenylpropyl)piperidine derivatives have been investigated for their potential in Alzheimer's disease treatment. A study demonstrated that specific derivatives, including those with phenylpropyl substituents, showed promising cholinesterase inhibitory activities, along with antioxidant capacities. These properties suggest potential as multifunctional agents to combat Alzheimer's disease (Parlar et al., 2022).
Dopamine Transporter Research
Research on the dopamine transporter (DAT) identified that this compound analogues have potent and selective binding activities. Certain modifications in these compounds led to enhanced potency and selectivity for DAT over the serotonin transporter, indicating potential applications in neurological and psychiatric disorders (Dutta, Coffey, & Reith, 1998).
Anti-Tumor Research
Compounds containing the this compound structure have been synthesized and evaluated for their tumor-inhibiting activities, particularly in the context of breast cancer. Studies on these compounds have shown strong inhibition of estrogen biosynthesis, suggesting potential use in hormone-dependent cancers (Hartmann & Batzl, 1986).
Antimicrobial Research
In antimicrobial research, specific derivatives of this compound exhibited promising in vitro and in vivo activity against Mycobacterium tuberculosis. This highlights their potential as antimycobacterial agents (Kumar et al., 2008).
Antileukemic Activity
The anticancer effects of this compound derivatives were explored in the context of leukemia. Certain derivatives showed significant antiproliferative activity against human leukemia cells, indicating their potential as therapeutic agents for leukemia treatment (Vinaya et al., 2011).
Antibacterial Study
A study on N-substituted derivatives of a compound containing a this compound structure revealed moderate to significant antibacterial activity. This indicates potential applications in combating bacterial infections (Khalid et al., 2016).
Mechanism of Action
Piperidine, a major alkaloid extracted from black pepper (Piper nigrum), has been observed to have many therapeutic properties including anticancer potential . Piperidine acts as a potential clinical agent against cancers such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer, when treated alone or in combination with some novel drugs .
Safety and Hazards
Future Directions
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Properties
IUPAC Name |
4-(3-phenylpropyl)piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N/c1-2-5-13(6-3-1)7-4-8-14-9-11-15-12-10-14/h1-3,5-6,14-15H,4,7-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HASRFXGIJALRRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60171684 | |
Record name | 4-(3-Phenylpropyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60171684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18495-82-4 | |
Record name | 4-(3-Phenylpropyl)piperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18495-82-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(3-Phenylpropyl)piperidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018495824 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(3-Phenylpropyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60171684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(3-phenylpropyl)piperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.514 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do structural modifications to the 4-(3-Phenylpropyl)piperidine scaffold influence its binding affinity and selectivity for the dopamine transporter compared to the serotonin transporter?
A1: Research demonstrates that subtle changes to the this compound structure significantly impact its interaction with the dopamine transporter. For instance, introducing a 4-[2-[bis(4-fluorophenyl)methoxy]ethyl] group to the piperidine nitrogen yielded compound 1b, showing potent dopamine transporter binding affinity []. Further modifications explored various alkyl chain lengths and substitutions on this core structure. Interestingly, unsubstituted and fluoro-substituted analogs displayed enhanced potency and selectivity for the dopamine transporter over the serotonin transporter. Notably, 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine (9a) exhibited remarkable selectivity for the dopamine transporter (5HT/DA = 49), surpassing the selectivity of the reference compound GBR 12909 []. This highlights the importance of the diphenylmethoxy group and the specific alkyl linker length in achieving optimal dopamine transporter binding and selectivity.
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